methyl 2-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-amido}benzoate
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Overview
Description
Methyl 2-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-amido}benzoate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its complex structure, which includes a triazole ring, a benzoate ester, and an isopropyl-substituted phenyl group
Mechanism of Action
Target of Action
Compounds containing imidazole and triazole moieties, which are present in this compound, are known to interact with a variety of enzymes and receptors . They show a broad range of biological activities, suggesting that they may interact with multiple targets.
Mode of Action
Compounds containing imidazole and triazole moieties are known to bind in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed biological activities.
Biochemical Pathways
Imidazole and triazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
Imidazole and triazole compounds are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Based on the broad range of biological activities exhibited by imidazole and triazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
The solubility of imidazole and triazole compounds in water and other polar solvents suggests that the aqueous environment within the body could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-amido}benzoate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Attachment of the Phenyl Group: The isopropyl-substituted phenyl group can be introduced through a substitution reaction, where the triazole ring reacts with an appropriate phenyl halide under basic conditions.
Formation of the Amide Bond: The amide bond is formed by reacting the triazole derivative with an appropriate benzoic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the amide bond, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-amido}benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its triazole ring is a common motif in many pharmaceuticals, and modifications to its structure could lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with tailored functionalities.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{5-methyl-1-[4-(methyl)phenyl]-1H-1,2,3-triazole-4-amido}benzoate: Similar structure but with a methyl group instead of an isopropyl group on the phenyl ring.
Methyl 2-{5-methyl-1-[4-(ethyl)phenyl]-1H-1,2,3-triazole-4-amido}benzoate: Similar structure but with an ethyl group instead of an isopropyl group on the phenyl ring.
Methyl 2-{5-methyl-1-[4-(tert-butyl)phenyl]-1H-1,2,3-triazole-4-amido}benzoate: Similar structure but with a tert-butyl group instead of an isopropyl group on the phenyl ring.
Uniqueness
The uniqueness of methyl 2-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-amido}benzoate lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The isopropyl group on the phenyl ring can enhance its hydrophobic interactions and binding affinity for certain targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[[5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-13(2)15-9-11-16(12-10-15)25-14(3)19(23-24-25)20(26)22-18-8-6-5-7-17(18)21(27)28-4/h5-13H,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJNWMPCIHXGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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